4,5-Dihydro-1H-pyrazol-1-ylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is a heterocyclic compound that features a pyrazole ring fused with a carbodithioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various functionalization reactions .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its biological activities. It exhibits antibacterial, antifungal, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is used in the synthesis of materials with specific properties, such as luminescent materials and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity and biological activities.
Carbodithioic acid derivatives: Compounds with the carbodithioic acid moiety also show comparable properties in terms of reactivity and applications.
Uniqueness
(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is unique due to the combination of the pyrazole ring and carbodithioic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62103-70-2 |
---|---|
Molekularformel |
C4H7N3S2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
3,4-dihydropyrazol-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C4H7N3S2/c8-4(9)6-7-3-1-2-5-7/h2H,1,3H2,(H2,6,8,9) |
InChI-Schlüssel |
TZLXFLNGKBRXKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1)NC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.